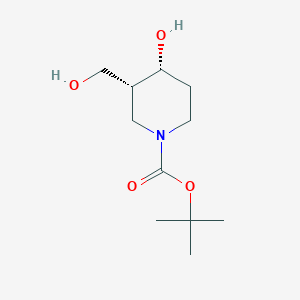

tert-Butylcis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Description

tert-Butylcis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and hydroxyl/hydroxymethyl substituents at the 3- and 4-positions in a cis configuration. The compound’s structure is characterized by:

- Piperidine backbone: A six-membered nitrogen-containing ring.

- Boc group: Enhances solubility in organic solvents and stabilizes the amine during synthetic processes.

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl (3R,4R)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 |

InChI Key |

NOXASSDKQGKFKZ-RKDXNWHRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CO)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CO)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the piperidine ring with the desired stereochemistry.

- Introduction of hydroxyl and hydroxymethyl groups at the 4- and 3-positions, respectively.

- Protection of the nitrogen atom as a tert-butyl carbamate (Boc) to stabilize the molecule and facilitate purification.

This process is generally achieved through multi-step organic reactions, including stereoselective cyclizations, reductions, and functional group transformations.

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield & Notes |

|---|---|---|---|---|

| 1 | Formation of 1-Boc-piperidin-3-yl methanol | Starting from suitable precursors such as protected piperidone derivatives; stereoselective reduction or aldol-type cyclization | Formation of the piperidine ring with hydroxymethyl substituent | High stereoselectivity required to ensure cis configuration |

| 2 | Hydroxylation at C-4 position | Controlled oxidation or hydroxylation using reagents like OsO4 or selective hydroboration-oxidation | Introduction of the 4-hydroxy group maintaining cis stereochemistry | Purification by recrystallization or chromatography |

| 3 | Protection and purification | Boc protection if not already installed; purification by silica gel chromatography or recrystallization | tert-Butylcis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate | Purity typically >97% |

Example Experimental Procedure

A representative synthesis reported involves the following:

- Starting Material: 1-(tert-butoxycarbonyl)piperidin-3-yl methanol

- Reagents: 1H-imidazole, iodine, triphenylphosphine in benzene at 20°C for 3 hours

- Workup: Filtration through Celite, solvent evaporation, aqueous extraction with ethyl acetate, washing with brine, drying over magnesium sulfate

- Purification: Silica gel column chromatography (hexane:ethyl acetate gradient)

- Yield: 96% of the desired compound as a pale yellow oil

- Characterization: 1H NMR confirms the structure; mass spectrometry (FAB+) shows m/z 326 (M+H).

Reduction Step Example

- Starting Material: Intermediate compound IV (5.42 g, 0.025 mol)

- Reagents: Sodium borohydride (2.87 g, 0.075 mol) in 95% ethanol at 50°C

- Procedure: Reaction monitored by TLC until completion; pH adjusted to 7 with HCl; organic extraction with ethyl acetate; washing with sodium bicarbonate, water, and brine; drying over sodium sulfate

- Purification: Recrystallization from n-hexane

- Yield: 87.1%.

Analytical and Purification Techniques

- NMR Spectroscopy: Confirms stereochemistry and functional groups post-synthesis.

- Mass Spectrometry: Verifies molecular weight and purity.

- Chromatography: Silica gel column chromatography is standard for purification, often using hexane/ethyl acetate gradients.

- Recrystallization: Used to enhance purity, typically from n-hexane or similar solvents.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Protected piperidine derivatives, aldehydes/ketones for ring formation |

| Key Reagents | 1H-imidazole, iodine, triphenylphosphine, sodium borohydride |

| Solvents | Benzene, ethanol, ethyl acetate, hexane |

| Temperature | Room temperature to 50°C depending on step |

| Reaction Time | 3 hours for iodination step; variable for reductions |

| Purification | Silica gel chromatography, recrystallization |

| Typical Yield | 87–96% per step |

| Purity | >97% after purification |

Research Findings and Notes

- The stereoselective formation of the cis-configuration is critical and often controlled by the choice of reagents and reaction conditions, such as the use of chair-like transition states in cyclization steps.

- Intramolecular hydrogen bonding may influence stereochemical outcomes during synthesis, particularly affecting hydroxyl group positioning.

- The Boc protecting group on the nitrogen is essential for stability and handling during synthesis and purification.

- The compound’s hydroxymethyl and hydroxy substituents enable hydrogen bonding, which is significant for its biological activity and further chemical modifications.

- Industrial scale-up requires optimization of reaction conditions to balance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding piperidine derivative. This reaction is critical for deprotection in synthetic pathways:

-

Acidic conditions : HCl (2M) in dioxane/water (3:1) at 50°C for 6 hours produces cis-4-hydroxy-3-(hydroxymethyl)piperidine hydrochloride.

-

Basic conditions : NaOH (1M) in THF/water (4:1) at room temperature generates the free amine intermediate.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the Boc group. Steric hindrance from the tert-butyl group slows hydrolysis compared to less bulky esters .

Oxidation Reactions

The hydroxymethyl group (-CH2OH) at the 3-position is susceptible to oxidation:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| Dess-Martin periodinane | Aldehyde derivative | DCM, 0°C to RT, 16 hours |

| Pyridinium chlorochromate (PCC) | Ketone (if α-H present) | Anhydrous DCM, 4Å MS, 12 hours |

Selectivity Note :

The cis-configuration of hydroxyl and hydroxymethyl groups directs oxidation stereochemistry, favoring axial attack in chair-conformation piperidine rings .

Nucleophilic Substitution

The hydroxyl group at the 4-position participates in Mitsunobu reactions and sulfonation:

Key Transformations :

-

Mitsunobu alkylation :

Reacts with alcohols (e.g., benzyl alcohol) using DIAD/PPh₃ to form ether derivatives (85–92% yield) . -

Sulfonate ester formation :

Treatment with mesyl chloride (MsCl) or tosyl chloride (TsCl) in pyridine yields sulfonated intermediates for further substitutions .

Steric Effects :

The tert-butyl group restricts nucleophilic attack at the 1-position, ensuring regioselectivity at the 4-hydroxy group .

Protection/Deprotection Strategies

The compound serves as a protected intermediate in multi-step syntheses:

| Reaction | Purpose | Reagents |

|---|---|---|

| Silylation of -OH | Temporary protection for downstream reactions | TBSCl, imidazole, DMF |

| Acetylation of -CH2OH | Stabilization against oxidation | Ac₂O, DMAP, pyridine |

Applications :

These protected derivatives are used in PROTAC linker synthesis and peptidomimetic drug development .

Comparative Reactivity of Structural Analogs

The reactivity profile varies significantly with substituent positioning:

Stability Under Synthetic Conditions

-

Thermal stability : Decomposes above 150°C, limiting high-temperature applications .

-

pH sensitivity : Stable in pH 3–9; rapid degradation occurs in strongly acidic (pH <2) or basic (pH >10) conditions .

Spectroscopic Validation :

Post-reaction analysis via -NMR ( 1.44 ppm for tert-butyl) and HRMS ( 231.29 [M+H]⁺) confirms structural integrity .

This compound’s bifunctional reactivity (hydroxyl + hydroxymethyl) and stereochemical rigidity make it invaluable for synthesizing chiral intermediates in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butylcis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate serves as a versatile building block in the synthesis of bioactive compounds. Its structural features suggest potential applications in developing pharmaceuticals targeting various therapeutic areas, including:

- Central Nervous System Disorders : The compound's ability to interact with neurotransmitter receptors positions it as a candidate for treating mood disorders and other CNS-related conditions .

- Anticancer Agents : Preliminary studies indicate that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines, suggesting its utility in cancer therapeutics .

Anticancer Activity

A study investigated the anticancer properties of piperidine derivatives similar to this compound. The results demonstrated:

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |

These findings highlight the potential of this compound as an effective agent against triple-negative breast cancer (TNBC), with a notable safety margin against normal cells.

Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds, indicating their potential role in modulating mood disorders. The study suggested that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics, emphasizing their therapeutic relevance .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often utilizing established methodologies in organic chemistry. Its derivatives have been shown to possess enhanced biological activity, making them attractive for further research.

Mechanism of Action

The mechanism of action of tert-Butylcis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and physicochemical properties of analogous compounds:

Key Comparative Analysis

Polarity and Solubility

- The target compound’s dual hydroxyl groups make it more hydrophilic than analogs with non-polar substituents (e.g., fluorine in CAS 159635-49-1 or thiazole in C₁₄H₂₂N₂O₃S). This increases its solubility in aqueous media compared to the fluoro analog .

- The morpholine derivative (CAS 473923-56-7) has similar polarity due to its oxygen-containing ring but differs in ring size and hydrogen-bonding capacity .

Stereochemical and Electronic Effects

- Cis configuration : The spatial arrangement of hydroxyl and hydroxymethyl groups in the target compound may enhance intramolecular hydrogen bonding, affecting reactivity and crystal packing.

Biological Activity

Tert-butylcis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1610035-55-6) is a piperidine derivative characterized by its unique structural features, including a tert-butyl group and hydroxymethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C11H21NO4

- Molar Mass : 231.29 g/mol

- IUPAC Name : tert-butyl cis-(3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The compound's structure suggests it may function as a modulator of neurotransmitter receptors, which is crucial for developing treatments for neurological disorders.

- Muscarinic Acetylcholine Receptor Modulation : Studies indicate that compounds similar to this compound can act as allosteric modulators of muscarinic receptors, specifically M4 mAChRs. This modulation can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, suggesting potential therapeutic applications in Alzheimer's disease and schizophrenia .

- Neuroprotective Effects : Preliminary research indicates that piperidine derivatives may exhibit neuroprotective properties. The presence of hydroxymethyl and hydroxy groups may enhance the compound's ability to protect neuronal cells from oxidative stress and apoptosis.

Research Findings and Case Studies

Several studies have explored the biological implications of piperidine derivatives, including this compound.

Table 1: Comparative Biological Activity of Piperidine Derivatives

| Compound Name | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | M4 receptor modulation | Alzheimer's disease, schizophrenia |

| Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | Neuroprotective effects | CNS disorders |

| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Antidepressant-like activity | Depression, anxiety disorders |

Case Study: Neuroprotective Properties

A study conducted on the neuroprotective effects of piperidine derivatives highlighted that compounds with hydroxymethyl substituents showed significant protection against neuronal cell death induced by oxidative stress. The study utilized various assays to measure cell viability and oxidative stress markers, demonstrating that this compound effectively reduced apoptosis in neuronal cell lines .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Its unique structure allows it to serve as a versatile building block in medicinal chemistry, particularly for synthesizing compounds targeting CNS disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-butyl piperidine carboxylate derivatives with hydroxyl and hydroxymethyl substituents?

- Methodology : Multi-step synthesis typically involves functionalizing the piperidine ring prior to introducing the tert-butyl carbamate group. For example, a triazole intermediate can be formed via cyclocondensation of cyclopropylamine with thiocyanate, followed by coupling to a piperidine scaffold . Subsequent hydroxylation or hydroxymethylation may require protective group strategies (e.g., Boc protection) to prevent side reactions. Purification via silica gel chromatography with hexanes/ethyl acetate gradients is standard .

- Key Considerations : Monitor reaction progress using TLC or LC-MS to ensure intermediate stability.

Q. How should researchers safely handle and store tert-butyl piperidine carboxylate derivatives in the laboratory?

- Methodology :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides), which may degrade the compound .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are critical for confirming the identity and purity of tert-butyl piperidine carboxylates?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., cis-hydroxyl/hydroxymethyl groups) and Boc group integrity .

- Mass Spectrometry : HRMS or LC-MS to confirm molecular ion peaks and detect impurities.

- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtained .

Advanced Research Questions

Q. How can researchers optimize reaction yields for hydroxylated piperidine intermediates in multi-step syntheses?

- Methodology :

- Condition Screening : Test solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) to improve regioselectivity. reports a 45% yield improvement using triethylamine as an additive during column purification .

- Temperature Control : Low temperatures (–78°C) may stabilize reactive intermediates during hydroxylation steps .

- Data Contradiction : If yields vary across studies, compare reaction scales, reagent purity, and moisture levels (Boc groups are moisture-sensitive) .

Q. What experimental approaches resolve discrepancies in reported biological activity data for hydroxylated piperidine derivatives?

- Methodology :

- Reproducibility Checks : Validate assays (e.g., enzyme inhibition) using standardized protocols and controls.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., hydroxymethyl vs. methyl groups) to isolate contributing factors .

- Meta-Analysis : Cross-reference PubChem bioactivity data with in-house results to identify outliers .

Q. How do stability studies inform the design of long-term storage protocols for tert-butyl piperidine carboxylates?

- Methodology :

- Accelerated Degradation Testing : Expose compounds to elevated temperatures (40–60°C) and humidity to simulate aging. Monitor degradation via HPLC .

- Incompatibility Analysis : notes decomposition in the presence of oxidizers; avoid storage near peroxides or nitric acid .

Q. What strategies mitigate side reactions during Boc deprotection of hydroxylated piperidines?

- Methodology :

- Acid Selection : Use TFA in dichloromethane for milder deprotection than HCl/dioxane, reducing hydroxyl group oxidation .

- Temperature Moderation : Deprotect at 0°C instead of room temperature to minimize byproduct formation .

Q. How can computational modeling guide the design of novel tert-butyl piperidine carboxylate derivatives?

- Methodology :

- Docking Studies : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina.

- DFT Calculations : Optimize geometries and assess electronic properties (e.g., HOMO/LUMO) to prioritize synthetic targets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.